molecular formula C8H14N4O B13311306 (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B13311306
M. Wt: 182.22 g/mol
InChI Key: DTDGVLLHTWVQJR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is a chiral small molecule characterized by a pyrazole ring substituted with two methyl groups at the 1- and 3-positions, coupled with an aminopropanamide side chain in the (3R)-configuration. Its molecular formula is C₉H₁₅N₅O, with a molecular weight of 182.22 g/mol and CAS number 1567916-93-1 . The compound is of interest in medicinal chemistry due to the pyrazole moiety’s prevalence in bioactive molecules, which often exhibit antimicrobial, antiviral, or kinase-inhibitory properties.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m1/s1

InChI Key

DTDGVLLHTWVQJR-SSDOTTSWSA-N

Isomeric SMILES

CC1=NN(C=C1[C@@H](CC(=O)N)N)C

Canonical SMILES

CC1=NN(C=C1C(CC(=O)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable amine and a propanamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on charcoal. For example, 1-methyl-4-nitro-1H-pyrazole can be hydrogenated in methanol at 70°C using palladium on charcoal to yield 1-methyl-1H-pyrazol-4-amine, which can then be reacted with a propanamide derivative to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The pyrazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups.

Scientific Research Applications

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: (3R) vs. (3S) Enantiomers

The (3S)-enantiomer, (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide, shares identical molecular weight and connectivity but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent pharmacological profiles. For example:

  • Binding Affinity: Enantiomers may interact differentially with chiral biological targets (e.g., enzymes or receptors). While specific data for this compound is unavailable, analogous cases (e.g., β-blockers like propranolol) demonstrate that one enantiomer can dominate therapeutic activity .
  • Metabolic Stability : Stereochemistry influences metabolic pathways. The (3R) form may undergo slower hepatic clearance compared to the (3S) form, depending on cytochrome P450 isoform selectivity.
Property (3R)-Enantiomer (3S)-Enantiomer
CAS Number 1567916-93-1 Not explicitly listed
Supplier Availability Temporarily out of stock 2 suppliers listed
Synthetic Accessibility Limited commercial synthesis Similar challenges

Pyrazole vs. Thiadiazole Derivatives

Replacing the pyrazole ring with a 1,2,3-thiadiazole group yields (3S)-3-amino-3-(1,2,3-thiadiazol-4-yl)propanamide (CAS: 1841128-10-6). Key differences include:

  • Electronic Properties : Thiadiazole’s sulfur atom introduces electronegativity and π-deficient character, altering hydrogen-bonding capacity compared to pyrazole’s N-heterocyclic aromaticity.
  • Bioactivity : Thiadiazoles are associated with antifungal and anticancer activities, whereas pyrazoles are more commonly linked to anti-inflammatory targets .
  • Molecular Weight : The thiadiazole derivative has a higher molecular weight (199.25 g/mol ) due to sulfur inclusion.

Functional Group Analogues

Example 101 from EP 3 778 607 A1 (Step 1: 4-Bromo-2-hydroxybenzaldehyde) and pyran-pyrazole hybrids (e.g., 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) highlight broader structural diversity:

  • Complexity : The pyran-pyrazole hybrid (MW: ~350 g/mol) incorporates fused rings, increasing steric hindrance and reducing solubility compared to the simpler propanamide derivative.
  • Synthesis: Pyran derivatives require multi-step reactions with malononitrile or ethyl cyanoacetate under reflux , whereas the target compound’s synthesis likely involves asymmetric catalysis to achieve the (3R)-configuration.

Analytical and Computational Considerations

  • Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula could model electronic properties, aiding in predicting reactivity or intermolecular interactions .

Biological Activity

The compound (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H15_{15}N3_3O
  • Molecular Weight : 197.25 g/mol
  • CAS Number : 1604266-47-8

Research indicates that compounds with a pyrazole moiety often exhibit significant biological activities, including antitumor and anti-inflammatory effects. The mechanism typically involves interaction with various enzymes and receptors, influencing cellular pathways.

Antitumor Activity

A study highlighted the compound's potential as an inhibitor of key enzymes involved in tumor progression. Specifically, it showed promising results in inhibiting the activity of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for angiogenesis in tumors. The binding affinity was noted to be significant, with docking studies revealing multiple hydrogen bonds and hydrophobic interactions with the receptor's active site .

Anti-inflammatory Effects

In addition to its antitumor properties, (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has been studied for its anti-inflammatory effects. It was found to inhibit the secretion of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

Case Studies

  • Study on VEGFR2 Inhibition :
    • Objective : To evaluate the inhibitory effect on VEGFR2.
    • Method : Molecular docking and cell viability assays.
    • Results : The compound exhibited a high binding energy value of -48.89 kJ/mol, indicating strong inhibition of VEGFR2 activity and subsequent reduction in cell viability in cancer cell lines .
  • Anti-inflammatory Screening :
    • Objective : To assess the compound's ability to modulate inflammatory responses.
    • Method : High-throughput screening against cytokine secretion.
    • Results : At concentrations of 50 µM, significant inhibition of IL-6 and TNF-alpha was observed, demonstrating its potential utility in treating inflammatory conditions .

ADMET Properties

The pharmacokinetic profile of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has been evaluated through various assays:

PropertyValue
AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
Plasma Protein BindingLow
MetabolismCYP450 mediated
ExcretionRenal

These findings suggest that while the compound is well absorbed, its penetration across the blood-brain barrier is moderate, which may limit its effectiveness in treating central nervous system disorders.

Toxicity Assessment

Preliminary toxicity studies indicated that the compound exhibits low toxicity levels at therapeutic doses. However, further studies are necessary to fully understand its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.